molecular formula C12H18O5S B8089751 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol

Cat. No. B8089751
M. Wt: 274.34 g/mol
InChI Key: BOJZFBQYKGPYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol is a useful research compound. Its molecular formula is C12H18O5S and its molecular weight is 274.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemoenzymatic Synthesis of Apremilast : This compound is crucial in the chemoenzymatic synthesis of Apremilast, an anti-inflammatory drug. Two approaches using ketoreductases and lipases were evaluated for producing the chiral alcohol form of this compound. The synthesis demonstrated high enantiomeric excess and conversion rates, indicating its efficiency and potential for large-scale pharmaceutical applications (Vega et al., 2021).

  • Synthesis of Apremilast : The compound plays a role in the synthesis of Apremilast, with improvements in total yield compared to traditional methods. This application underscores its significance in the pharmaceutical industry, particularly for medications targeting inflammatory conditions (Shan et al., 2015).

  • Conformational Study of Related Compounds : Research on similar compounds, such as β-hydroxy sulfones and their O-methyl derivatives, provides insights into the conformational aspects of these molecules. This kind of study is important for understanding the chemical behavior and potential applications of related compounds (Alvarez-Ibarra et al., 1996).

  • Electrochemical Interactions : Studies on derivatives of this compound have examined their electrochemical properties in ethanol-acetonitrile solutions. Such research is crucial for understanding the reactivity and potential applications in electrochemical processes (Caram et al., 1994).

  • Biocatalysis and Synthesis of Drug Intermediates : The compound has been used in biocatalytic processes for synthesizing enantiopure alcohols, demonstrating its versatility in organic synthesis and pharmaceutical applications. This highlights its role in creating intermediates for various drugs (Kavi et al., 2021).

properties

IUPAC Name

1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7,10,13H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJZFBQYKGPYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.